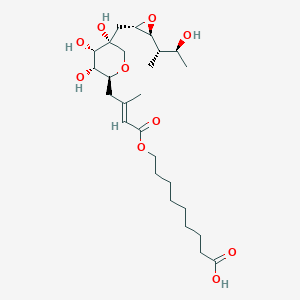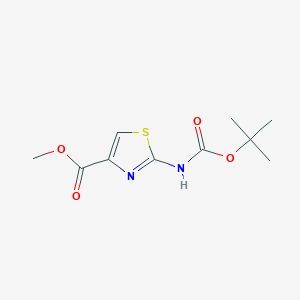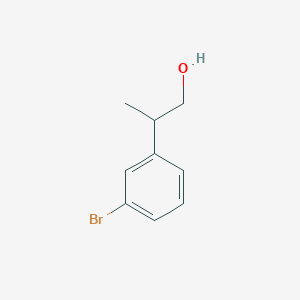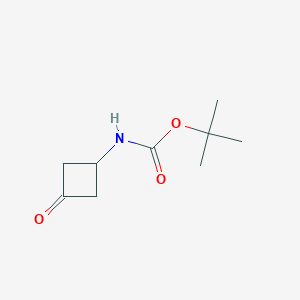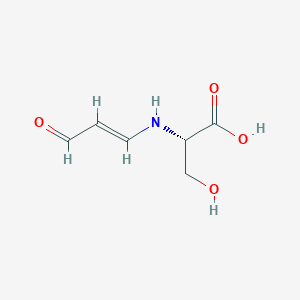
N-(2-Propenal)serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Propenal)serine, also known as PSNO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSNO is a derivative of serine, an essential amino acid that plays a crucial role in protein synthesis and various other biological processes.
Wirkmechanismus
N-(2-Propenal)serine exerts its effects through the modification of proteins via S-nitrosylation. S-nitrosylation is a process by which a nitric oxide molecule is covalently attached to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. N-(2-Propenal)serine can act as a donor of nitric oxide, which can then be transferred to a protein to form an S-nitrosothiol. This modification can alter the function of the protein and lead to various physiological effects.
Biochemische Und Physiologische Effekte
N-(2-Propenal)serine has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in energy metabolism and can enhance mitochondrial function. N-(2-Propenal)serine has also been found to regulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal signaling and synaptic plasticity. N-(2-Propenal)serine has also been found to regulate the activity of transcription factors, which can affect gene expression and cellular differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Propenal)serine in lab experiments is its high reactivity and specificity. N-(2-Propenal)serine can selectively modify proteins via S-nitrosylation, allowing for the precise manipulation of cellular processes. However, N-(2-Propenal)serine is highly unstable and can decompose rapidly, making it difficult to work with in large quantities. N-(2-Propenal)serine is also highly toxic and can cause severe irritation to the skin and mucous membranes.
Zukünftige Richtungen
There are several future directions for research on N-(2-Propenal)serine. One area of interest is the role of N-(2-Propenal)serine in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-Propenal)serine has been shown to enhance mitochondrial function and regulate neuronal signaling, which may have implications for the treatment of these diseases. Another area of interest is the development of new methods for the synthesis and stabilization of N-(2-Propenal)serine, which may allow for its use in larger quantities and in vivo experiments. Finally, the development of new tools for the detection and quantification of S-nitrosylation may allow for a better understanding of the role of N-(2-Propenal)serine in cellular processes.
Synthesemethoden
The synthesis of N-(2-Propenal)serine involves the reaction of serine with acrolein, a highly reactive and toxic aldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and under controlled conditions. The resulting product is a yellowish liquid that is highly unstable and reactive. N-(2-Propenal)serine is usually synthesized in small quantities due to its high reactivity and instability.
Wissenschaftliche Forschungsanwendungen
N-(2-Propenal)serine has been found to have various applications in scientific research. It has been shown to have potent antioxidant properties and can scavenge free radicals, which are known to cause oxidative stress and damage to cells. N-(2-Propenal)serine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
119206-60-9 |
|---|---|
Produktname |
N-(2-Propenal)serine |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
InChI-Schlüssel |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N/C=C/C=O)O |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
Kanonische SMILES |
C(C(C(=O)O)NC=CC=O)O |
Synonyme |
N-(2-propenal)serine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



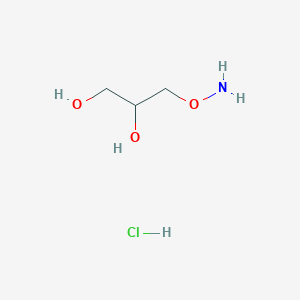
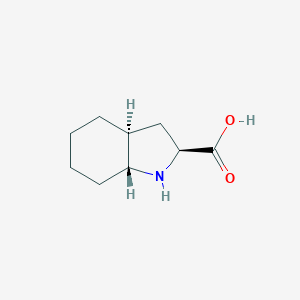
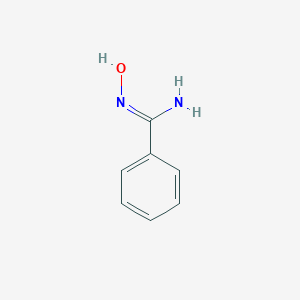
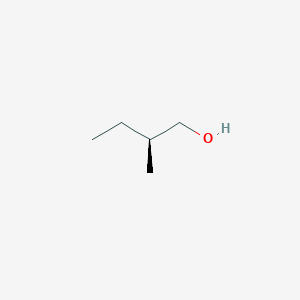
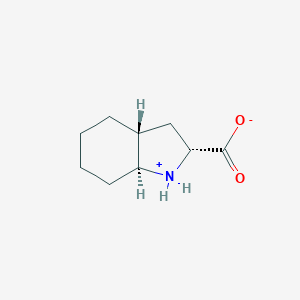
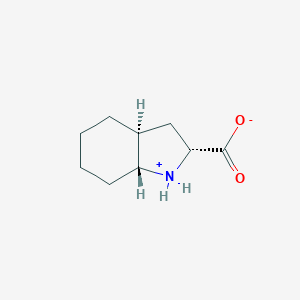
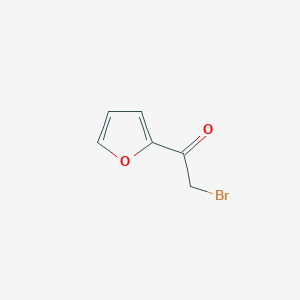
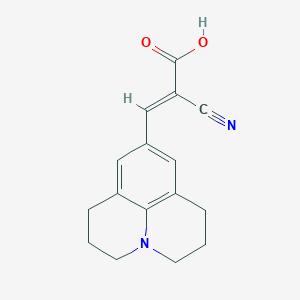
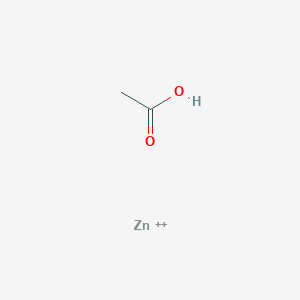
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
